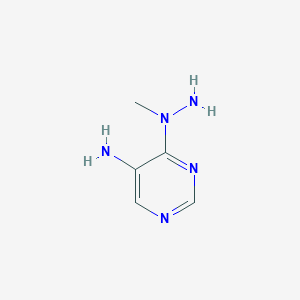

4-(1-Methylhydrazinyl)pyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, representing a fundamental structural motif in a vast array of biologically significant molecules. nih.govmdpi.com As a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, pyrimidine is integral to life itself, forming the core structure of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). mdpi.comrsc.org This inherent biological role allows pyrimidine derivatives to readily interact with various enzymes and cellular components. nih.gov

Beyond their natural occurrence, pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. nih.govrsc.org This status is due to their remarkable versatility in synthesis, allowing for functionalization at multiple positions on the ring. mdpi.com This adaptability has led to the development of a wide range of synthetic pyrimidine-containing compounds with diverse and potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Consequently, the pyrimidine nucleus is a common feature in many FDA-approved drugs and continues to be a primary target for the design and synthesis of new therapeutic agents. nih.govgoogle.com

Role of Hydrazines as Nucleophilic Reagents and Building Blocks

Hydrazine (B178648) (H₂NNH₂) and its organic derivatives are highly reactive and versatile reagents in organic synthesis, primarily valued for their nucleophilic character. nih.gov The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, makes hydrazine a potent binucleophile. It readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form hydrazones via a nucleophilic addition-elimination reaction. nih.gov This reaction is a fundamental step in the renowned Wolff-Kishner reduction, a classic method for converting carbonyls into alkanes.

Beyond simple additions, hydrazines are crucial building blocks for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. They are instrumental in constructing five- and six-membered rings through condensation and cyclization reactions. For instance, the reaction of hydrazines with β-dicarbonyl compounds or their equivalents is a standard and efficient method for synthesizing pyrazoles, a class of heterocycles with significant applications in pharmaceuticals and agrochemicals. The ability of hydrazine derivatives to act as intermediates and participate in multicomponent reactions makes them indispensable tools for creating complex molecular architectures. nih.gov

Contextualizing 4-(1-Methylhydrazinyl)pyrimidin-5-amine within Advanced Heterocyclic Systems

The compound this compound is a specialized molecule that embodies the convergence of pyrimidine and hydrazine chemistry. Its structure, featuring a 1-methylhydrazine group and an amino group on adjacent carbons of the pyrimidine ring, positions it as a highly valuable, though often unisolated, intermediate in the synthesis of advanced, fused heterocyclic systems.

Specifically, this arrangement is ideal for intramolecular cyclization to form pyrazolo[3,4-d]pyrimidines. This class of compounds is of immense interest as they are bioisosteres of purines, meaning they have a similar size and shape to the natural purine (B94841) nucleobases (adenine and guanine) and can thus interact with the same biological targets. The synthesis of pyrazolo[3,4-d]pyrimidines frequently involves the reaction of a substituted pyrimidine with a hydrazine derivative. nih.govmdpi.comnih.gov The 5-amino group and the adjacent hydrazinyl moiety in this compound provide the necessary components to form the fused pyrazole (B372694) ring, making the parent compound a key precursor in creating molecules with enhanced biological potential. rsc.org

Research Findings on this compound

While dedicated research focusing exclusively on the isolation and characterization of this compound is limited, its chemistry can be thoroughly understood through its role as a synthetic intermediate. Its properties and reactivity are inferred from well-established principles of heterocyclic chemistry.

Predicted Properties

The basic chemical properties of this compound can be calculated based on its structure.

| Property | Value |

| Molecular Formula | C₅H₉N₅ |

| Molecular Weight | 139.16 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CNN(C)C1=C(N=CN=C1)N |

Synthetic Pathways

The most logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a pyrimidine precursor bearing a suitable leaving group at the C4 position with 1-methylhydrazine.

Proposed Synthesis:

| Reactant 1 | Reactant 2 | Product |

| 4-Chloropyrimidin-5-amine | 1-Methylhydrazine | This compound |

In this reaction, the lone pair of electrons on the terminal nitrogen of 1-methylhydrazine acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyrimidine ring and displacing the chloride ion.

Key Chemical Reactivity: Intramolecular Cyclization

The primary and most significant reaction of this compound is its transformation into a fused heterocyclic system. The proximity of the 5-amino group and the C4-hydrazinyl substituent facilitates an intramolecular cyclization to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

This reaction is a classic example of heterocycle synthesis, where the nucleophilic 5-amino group attacks the imine intermediate formed from the hydrazinyl moiety, leading to the formation of the five-membered pyrazole ring fused to the pyrimidine core. This cyclization is often driven by heat or acid/base catalysis and results in a highly stable aromatic system. Such reactions are fundamental in building the chemical diversity of pyrazolo[3,4-d]pyrimidine libraries for screening in drug discovery. mdpi.comrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

6265-79-8 |

|---|---|

Molecular Formula |

C5H9N5 |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

4-[amino(methyl)amino]pyrimidin-5-amine |

InChI |

InChI=1S/C5H9N5/c1-10(7)5-4(6)2-8-3-9-5/h2-3H,6-7H2,1H3 |

InChI Key |

XLLDTLDEOVBLPK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=NC=NC=C1N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Methylhydrazinyl Pyrimidin 5 Amine and Its Analogs

Direct Synthesis Approaches to 4-(1-Methylhydrazinyl)pyrimidin-5-amine

A direct and explicit synthetic route for this compound is not extensively documented in publicly available scientific literature. However, based on the known reactivity of analogous pyrimidine (B1678525) systems, a plausible and direct approach would involve the nucleophilic aromatic substitution (SNAr) of a suitable 4-substituted pyrimidin-5-amine.

A hypothetical, yet chemically sound, direct synthesis would start from 4-chloro-5-aminopyrimidine. The reaction of this precursor with methylhydrazine would be expected to yield the desired product. The chlorine atom at the C4 position of the pyrimidine ring serves as a good leaving group, susceptible to displacement by a nucleophile like methylhydrazine. The reaction would likely be carried out in a suitable solvent, such as ethanol (B145695) or isopropanol, and may require heating to proceed at a reasonable rate. The presence of a base, such as triethylamine (B128534) or potassium carbonate, could be beneficial to neutralize the hydrochloric acid formed during the reaction.

Hypothetical Reaction Scheme:

Table 1: Hypothetical Reaction Parameters for the Direct Synthesis of this compound

| Parameter | Condition |

| Starting Material | 4-chloro-5-aminopyrimidine |

| Reagent | Methylhydrazine |

| Solvent | Ethanol, Isopropanol, or similar polar protic solvent |

| Temperature | Room temperature to reflux |

| Base (optional) | Triethylamine, Potassium Carbonate |

It is important to note that while this direct approach is theoretically feasible, the actual reaction conditions would require empirical optimization to maximize yield and minimize potential side reactions.

Synthesis of Related 4-(1-Methylhydrazinyl)pyrimidine Derivatives

The synthesis of analogs of this compound provides valuable insights into the chemical behavior of this class of compounds. These synthetic strategies typically rely on the reaction of functionalized pyrimidine precursors with methylhydrazine.

Routes from Chlorinated Pyrimidine Precursors

A common and effective method for the synthesis of hydrazinylpyrimidine derivatives involves the use of chlorinated pyrimidine precursors. For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines has been shown to proceed via nucleophilic substitution of one of the chlorine atoms. Following this logic, a similar reaction with methylhydrazine would be expected to yield a 4-(1-methylhydrazinyl) derivative.

In a related example, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) demonstrated regioselective substitution at the 4-position of the pyrimidine ring. nih.gov This high selectivity suggests that a similar outcome could be anticipated when reacting a 4-chloropyrimidine (B154816) with methylhydrazine, favoring the formation of the 4-(1-methylhydrazinyl) product. nih.gov The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com

Table 2: Synthesis of a 4-Methylamino-pyrazolo[3,4-d]pyrimidine Derivative

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | THF | Room Temp. | 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71% | nih.govmdpi.com |

This established regioselectivity provides a strong basis for predicting the outcome of reactions between other chlorinated pyrimidines and methylhydrazine.

Synthesis via Nucleophilic Substitution of Halogenated Pyrimidines

The principle of nucleophilic aromatic substitution is a cornerstone for the synthesis of a wide array of substituted pyrimidines. bhu.ac.in Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are readily displaced by nucleophiles. Chlorinated pyrimidines, which are often prepared from the corresponding pyrimidones by reaction with phosphorus oxychloride, are excellent substrates for these reactions. bhu.ac.in

The reaction of halogenated pyrimidines with hydrazine (B178648) and its derivatives has been explored, though in some cases, it can lead to ring-opening or rearrangements. researchgate.netnih.gov However, under controlled conditions, selective substitution can be achieved. For instance, sequential nucleophilic substitution on halogenated pyrimidines has been utilized to create macrocyclic peptidomimetics. nih.gov This demonstrates the feasibility of controlling the reactivity of halogenated pyrimidines towards nucleophiles like substituted hydrazines.

Preparation of Hydrazinyl-Substituted Pyrimidines from Nitropyrimidine Derivatives

An alternative approach to introducing a hydrazinyl group onto a pyrimidine ring involves the use of nitropyrimidine precursors. Research has shown that 2-substituted 4,6-dimethoxy-5-nitropyrimidines react with methylhydrazine to yield 4,6-di(1-methylhydrazino)-5-nitropyrimidines. oregonstate.edu In these reactions, the methoxy (B1213986) groups are displaced by the methylhydrazine. This method highlights the utility of nitro-activated pyrimidines in forming C-N bonds with hydrazine derivatives.

Table 3: Reaction of a Nitropyrimidine with Methylhydrazine

| Starting Material | Reagent | Product | Reference |

| 2-Substituted 4,6-dimethoxy-5-nitropyrimidine | Methylhydrazine | 2-Substituted 4,6-di(1-methylhydrazino)-5-nitropyrimidine | oregonstate.edu |

This strategy offers a pathway to highly substituted hydrazinylpyrimidines, which can be further modified.

General Strategies for Incorporating the 1-Methylhydrazinyl Moiety

The incorporation of the 1-methylhydrazinyl group onto a pyrimidine scaffold generally relies on the principles of nucleophilic substitution, where the hydrazine derivative acts as the nucleophile.

Condensation Reactions with Methylhydrazine

Condensation reactions provide a direct method for forming the C-N bond between the pyrimidine ring and the methylhydrazinyl group. As discussed in the context of chlorinated and nitropyrimidine precursors, methylhydrazine can effectively displace leaving groups like halogens or methoxy groups.

The reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with both aromatic and aliphatic hydrazines has been shown to produce 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines in a selective and high-yielding manner. researchgate.net While this leads to a fused ring system, it underscores the reactivity of a chlorinated pyrimidine aldehyde with hydrazines. This type of condensation, where the hydrazine reacts with a carbonyl group followed by cyclization, is a common theme in heterocyclic synthesis.

Furthermore, the synthesis of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine was achieved through the cyclocondensation of 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole with hydrazine. nih.gov This illustrates a condensation-cyclization strategy that could potentially be adapted for the synthesis of 4-(1-methylhydrazinyl)pyrimidines from appropriately functionalized pyrimidine precursors.

Nucleophilic Addition Reactions of Methylhydrazine to Pyrimidine Rings

The introduction of a methylhydrazinyl group onto a pyrimidine ring often proceeds through a nucleophilic substitution or addition mechanism. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles, particularly at the C-2, C-4, and C-6 positions. wikipedia.org However, the introduction of a hydrazine moiety can also lead to more complex transformations.

The reaction of hydrazines with pyrimidine derivatives can result in ring transformation, where the pyrimidine ring is converted into a pyrazole (B372694). For instance, heating pyrimidine with aqueous hydrazine can produce pyrazole. nih.gov This transformation is facilitated by N-alkylation of the pyrimidine, which lowers the LUMO of the ring and allows the nucleophilic attack by hydrazine to occur under milder conditions. nih.gov A study involving the reaction of hydrazine and methylhydrazine with uracil-5-carboxaldehyde also reported unusual pyrimidine-to-pyrazole conversions. acs.org

In cases where a leaving group is present on the pyrimidine ring, such as a halogen, a direct nucleophilic aromatic substitution (SNAr) is a common pathway. For example, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with various amines. mdpi.comnih.gov A similar strategy can be envisioned for the synthesis of 4-(1-methylhydrazinyl)pyrimidines from a suitable 4-halopyrimidine precursor. The reaction involves the nucleophilic attack of methylhydrazine at the carbon atom bearing the leaving group.

Another relevant reaction involves the nucleophilic addition of a cyanide ion to 6-substituted 1,3-dimethyl-5-nitrouracils, which leads to the formation of 5,6-dihydrouracil derivatives. rsc.org This highlights the susceptibility of the C5-C6 double bond in certain activated pyrimidines to nucleophilic attack. The general mechanism for nucleophilic addition to a carbonyl-like double bond involves the attack of the nucleophile on the electrophilic carbon, followed by protonation. youtube.comyoutube.comyoutube.com

Synthetic Routes to 5-Aminopyrimidine (B1217817) Derivatives

The synthesis of the 5-aminopyrimidine scaffold is a critical aspect of obtaining the target compound. This can be achieved either by introducing the amino group onto a pre-formed pyrimidine ring or by constructing the ring from acyclic precursors that already contain the necessary amine functionality.

Amination Strategies at the Pyrimidine C-5 Position

The C-5 position of the pyrimidine ring is generally less electron-deficient than the C-2, C-4, and C-6 positions. wikipedia.org Therefore, direct nucleophilic amination at C-5 is challenging. However, electrophilic substitution at the C-5 position is more facile. wikipedia.org This suggests that an amino group could be introduced via an electrophilic amination reaction, or more commonly, through the reduction of a nitro group, which can be introduced at the C-5 position by electrophilic nitration.

A review of modifications at the C-5 position of pyrimidine nucleosides discusses various synthetic approaches, including halogenation, nitration, and amination. mostwiedzy.pl While direct amination is less common, indirect methods are prevalent. For instance, an efficient method for the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines involves a copper-catalyzed Ullmann-type coupling of amines to a 3-bromo-5-aminopyrazolo[1,5-a]pyrimidine precursor. nih.gov This highlights the use of metal-catalyzed cross-coupling reactions for C-N bond formation at positions that might otherwise be unreactive.

Studies have also shown that the pyrimidine ring can be protonated at the C-5 position, forming a stable cationic sigma-complex, which indicates the electronic nature of this position and its potential for reactivity. nih.gov

Cyclization Reactions Leading to 5-Aminopyrimidine Rings

Building the 5-aminopyrimidine ring from acyclic components is a powerful and versatile strategy. These methods often involve the condensation of a three-carbon unit with an amidine or a related nitrogen-containing species.

One common approach is the reaction of a β-dicarbonyl compound or its equivalent with guanidine (B92328) or amidines. A microwave-assisted, solvent-free method has been reported for the synthesis of 2-aminopyrimidine derivatives by treating a β-ketoester or β-aldehydoester with guanidine hydrochloride. rsc.orgrsc.org To obtain a 5-amino derivative, a precursor containing a protected or latent amino group at the α-position of the dicarbonyl compound would be required.

More advanced cyclization strategies include [3+3] cycloadditions. For example, polysubstituted 5-aminopyrimidines can be synthesized from α-azidovinyl ketones and amidines in the presence of a base. mdpi.com Another route involves a multicomponent reaction of barbituric acid, aryl aldehydes, and 2-aminopyrimidine to form fused pyrimidine systems. rsc.org The synthesis of pyrimidine-5-carbonitrile derivatives via a one-pot Biginelli-type reaction of an aldehyde, malononitrile, and urea/thiourea also provides a scaffold that can be further elaborated to a 5-aminopyrimidine. ias.ac.in

A selection of cyclization reactions to form substituted pyrimidines is presented in the table below.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| α-Azidovinyl ketones, Amidines | K₂CO₃, DMF | Polysubstituted 5-aminopyrimidines | mdpi.com |

| β-Ketoester, Guanidine hydrochloride | K₂CO₃, Microwave, Solvent-free | 2-Amino-4-pyrimidinones | rsc.org |

| 2-(Ethoxymethylene)malononitrile, Guanidine, Ketones | N-Heterocyclic carbenes | Dihydropyrimido[4,5-d]pyrimidin-4-ones | rsc.org |

| Aldehyde, Malononitrile, Urea/Thiourea | NH₄Cl, Solvent-free | Pyrimidine-5-carbonitriles | ias.ac.in |

Advanced Synthetic Transformations for Derivative Preparation

Once the core this compound structure is obtained, further diversification can be achieved by modifying either the pyrimidine ring or the methylhydrazinyl substituent.

Functionalization of the Pyrimidine Core

The pyrimidine ring within the target molecule offers several positions for further functionalization. The reactivity of the pyrimidine ring allows for various transformations. thieme-connect.de Electrophilic substitutions, such as halogenation or nitration, would be directed primarily to any available activated positions, although the existing amino and hydrazinyl groups strongly influence the regioselectivity. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a powerful tool if a suitable leaving group is present on the ring. For instance, a chloro-substituent at the C-2 or C-6 position could be displaced by a variety of nucleophiles. A route to 4,6-diamino-5-alkoxypyrimidines has been described via a sequential SNAr-alkylation-SNAr sequence starting from 4,6-dichloro-5-methoxypyrimidine. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, are also standard methods for functionalizing heterocyclic rings, including pyrimidines, by forming new carbon-carbon or carbon-heteroatom bonds. These reactions typically require a halogenated pyrimidine precursor.

The table below summarizes potential functionalization reactions on the pyrimidine core.

| Reaction Type | Position(s) | Reagents/Conditions | Outcome | Reference |

| Electrophilic Substitution | C-5 | Nitrating or halogenating agents | Introduction of nitro or halo groups | wikipedia.org |

| Nucleophilic Aromatic Substitution | C-2, C-4, C-6 | Nucleophile (e.g., amine, thiol), requires leaving group | Displacement of leaving group | nih.gov |

| C-4 Modification | C-4 | BOP, DBU, Nucleophile (amines, thiols) | Introduction of various substituents | nih.gov |

| C-3 Amination (Fused Systems) | C-3 | CuI, Ligand, Amine, Microwave | C-N bond formation | nih.gov |

Modifications of the 1-Methylhydrazinyl Substituent

The 1-methylhydrazinyl group itself is a reactive handle for further synthetic modifications. The terminal nitrogen atom of the hydrazine is nucleophilic and can participate in various reactions.

A common reaction of hydrazines is condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction could be used to append a wide variety of substituents to the molecule. A general procedure for the synthesis of N-(Arylmethylene) derivatives has been reported from a related 4-imino-thieno[2,3-d]pyrimidin-3(4H)-amine by reacting it with aromatic aldehydes in ethanol at room temperature. pnu.ac.ir

The hydrazine moiety can also be acylated using acid chlorides or anhydrides to form hydrazides, or it can react with isocyanates to form semicarbazide (B1199961) derivatives. These transformations allow for the introduction of a diverse range of functional groups and can significantly alter the properties of the parent molecule. Furthermore, the synthesis of modified amino acid/pyrimidine analogs has been reported, demonstrating the coupling of amino acids to a pyrimidine ring, which is a strategy that could be adapted for the hydrazinyl group. rsc.org

Reactions Involving the 5-Amine Group

The 5-amine group of this compound is a key site for further molecular elaboration, allowing for the synthesis of a wide array of derivatives. The reactivity of this primary aromatic amine is influenced by the electronic nature of the pyrimidine ring and the steric and electronic effects of the adjacent 4-(1-methylhydrazinyl) substituent. The electron-donating nature of the amino group activates the pyrimidine ring towards electrophilic substitution, although the inherent electron-deficient character of the pyrimidine ring must be considered. byjus.com

Standard reactions of primary aromatic amines can be applied to the 5-amino group, though reaction conditions may need to be optimized to account for the specific electronic and steric environment of the molecule.

Acylation Reactions: The 5-amino group can undergo acylation with various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(4-(1-methylhydrazinyl)pyrimidin-5-yl)acetamide. The regioselectivity of acylation in diaminopyrimidines can be influenced by the electronic properties of the other substituents on the ring. youtube.comrsc.org

Condensation Reactions: The 5-amino group can participate in condensation reactions with carbonyl compounds. For example, reaction with an aldehyde or ketone would form a Schiff base (imine). These imines can be further reduced to secondary amines. Such reactions are fundamental in building more complex molecular architectures. nih.gov

Diazotization Reactions: Diazotization of the 5-amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield a diazonium salt. researchgate.net This intermediate is highly versatile and can be subjected to a variety of subsequent reactions. For example, Sandmeyer-type reactions could be employed to introduce a range of substituents, including halogens, cyano, and hydroxyl groups, at the 5-position.

Cyclocondensation Reactions: A particularly important set of reactions for 5-aminopyrimidines bearing a nucleophilic substituent at the 4-position, such as a hydrazinyl group, are cyclocondensation reactions. These reactions lead to the formation of fused heterocyclic systems. For example, intramolecular cyclization or reaction with a suitable one-carbon synthon can lead to the formation of a pyrazolo[3,4-d]pyrimidine ring system. The specific conditions for such cyclizations would depend on the nature of the reactants and the desired final product. The synthesis of pyrazolo[3,4-d]pyrimidines is of significant interest as this scaffold is a bioisostere of purines and is found in many biologically active molecules. youtube.com

The table below summarizes some potential reactions of the 5-amine group of this compound.

| Reaction Type | Reagents | Potential Product |

| Acylation | Acetyl Chloride | N-(4-(1-methylhydrazinyl)pyrimidin-5-yl)acetamide |

| Condensation | Benzaldehyde | N-benzylidene-4-(1-methylhydrazinyl)pyrimidin-5-amine |

| Diazotization | NaNO₂, HCl | 4-(1-Methylhydrazinyl)pyrimidin-5-diazonium chloride |

| Cyclocondensation | Formic Acid | Substituted Pyrazolo[3,4-d]pyrimidine |

Mechanistic Aspects of Transformations

Understanding Regioselectivity and Stereoselectivity

Regioselectivity is a critical consideration in the reactions of 4-(1-methylhydrazinyl)pyrimidin-5-amine due to the multiple reactive sites on both the pyrimidine (B1678525) ring and the unsymmetrical methylhydrazinyl substituent.

The initial site of nucleophilic attack on the pyrimidine ring is governed by the electronic distribution, which can be predicted using computational methods like the calculation of Fukui indices. nih.gov For a substituted pyrimidine, the presence of the C5-amino and C4-hydrazinyl groups modifies the electrophilicity of the ring carbons.

When the unsymmetrical 1-methylhydrazine moiety is the nucleophile, the regioselectivity of the subsequent cyclization depends on which of the two nitrogen atoms forms the new bond. Studies on related systems have shown that this outcome is highly dependent on the reaction conditions and the nature of the hydrazine (B178648) substituent. For example, in a pyrimidine-to-pyrazole ring contraction, the use of cyclohexylhydrazine (B1595531) led to a reversal in the expected regioselectivity of N-substitution on the final pyrazole (B372694) ring, likely due to the increased nucleophilicity of the alkyl-bearing nitrogen. nih.gov Similarly, reactions of 4,6-dichloropyrimidine-5-carboxaldehyde with arylhydrazines versus aliphatic hydrazines show distinct reactivity and selectivity, which can be controlled by temperature and the presence of an external base. researchgate.net

Table 2: Regioselectivity in the Reaction of 4,6-Dichloropyrimidine-5-carboxaldehyde with Hydrazines This table illustrates how the choice of hydrazine and reaction conditions dictates the product distribution between the uncyclized hydrazone intermediate and the cyclized pyrazolo[3,4-d]pyrimidine product.

| Hydrazine (R-NHNH₂) | Base | Temperature (°C) | Product Ratio (Hydrazone : Cyclized) |

| Phenylhydrazine | None | 120 | 0 : 100 |

| Phenylhydrazine | Et₃N | 25 | 96 : 4 |

| Methylhydrazine | None | 25 | 100 : 0 |

| Methylhydrazine | Et₃N | 25 | 0 : 100 |

| Data adapted from findings on pyrazolo[3,4-d]pyrimidine synthesis. researchgate.net |

Stereoselectivity is generally not a primary concern in these transformations as they typically involve achiral, aromatic starting materials and intermediates. However, it would become significant if chiral centers were present in the substituents or if chiral catalysts were employed.

Studies on Tautomerism in Pyrimidine-Hydrazine Systems

Heterocyclic compounds containing amino and hydrazinyl groups can exist as a mixture of tautomers. For this compound, several tautomeric equilibria are possible.

Amino-Imino Tautomerism: The 5-amino group can theoretically exist in an equilibrium with its imino tautomer, although for most amino-substituted nitrogen heterocycles, the amino form is overwhelmingly predominant in both solution and the solid state. researchgate.netias.ac.in

Hydrazone-Enhydrazine Tautomerism: The 4-(1-methylhydrazinyl) group can exhibit tautomerism between the hydrazine form and a hydrazono form, where a double bond shifts from the ring to the exocyclic C-N bond. Studies on related s-triazinyl hydrazine derivatives have explicitly investigated this equilibrium and confirmed the presence of both forms, with the ratio depending on the specific structure and solvent. researchgate.netsemanticscholar.org The hydrazone form is often a key intermediate in cyclization reactions.

The dominant tautomeric form can have significant implications for the compound's reactivity, as the different tautomers possess distinct nucleophilic and electrophilic sites.

Kinetic and Thermodynamic Considerations of Reactions

The feasibility and rate of transformations are governed by kinetic and thermodynamic factors.

Kinetic Considerations: The rate of reaction is often dependent on the nucleophilicity of the hydrazine and the electrophilicity of the pyrimidine ring. As established, the nucleophilicity of hydrazines is comparable to that of primary amines. nih.govacs.org Reaction rates are highly sensitive to pH. For example, in the reaction of uracil (B121893) with hydrazine, the rate decreases at pH > 10.5 due to the formation of the less reactive uracil anion, and also slows at lower pH due to the protonation of the hydrazine nucleophile. wikipedia.org Temperature is another critical factor; many pyrimidine ring transformations require elevated temperatures to overcome the activation energy barrier for ring opening. nih.govthieme.com

Thermodynamic Considerations: Many of the rearrangement and ring contraction reactions are thermodynamically driven. The conversion of a six-membered pyrimidine ring to a five-membered pyrazole ring has been calculated to be an exergonic process, indicating that the products are thermodynamically more stable than the reactants. nih.govescholarship.org Similarly, the Dimroth rearrangement of triazolopyrimidines proceeds towards the more stable [1,5-c] isomer. nih.gov While a reaction may be thermodynamically favorable, a significant kinetic barrier may necessitate specific conditions, such as high heat or catalysis, to proceed at a reasonable rate. nasa.gov

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Without access to primary research data, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy. The generation of an article with detailed research findings and data tables is therefore not possible at this time.

Further research, including the potential synthesis and subsequent analytical characterization of "4-(1-Methylhydrazinyl)pyrimidin-5-amine," would be required to generate the specific data necessary to fulfill the request.

X-ray Diffraction (XRD) for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, and precise bond lengths and angles, are not available.

The determination of the three-dimensional atomic arrangement of this compound through X-ray crystallography would be invaluable for a comprehensive understanding of its molecular geometry and intermolecular interactions in the solid state. Such a study would provide precise measurements of the pyrimidine (B1678525) ring planarity, the conformation of the methylhydrazinyl substituent, and the spatial disposition of the amine group. Furthermore, it would elucidate the nature of hydrogen bonding and potential π-stacking interactions, which are crucial in determining the crystal packing and ultimately influencing the compound's physical properties.

While crystallographic data for other substituted pyrimidine derivatives exist, direct extrapolation of these findings to this compound would be speculative. The unique combination of the methylhydrazinyl and amine substituents at positions 4 and 5 of the pyrimidine ring is expected to result in a distinct crystal packing and hydrogen-bonding network. Future crystallographic studies are necessary to fully characterize the solid-state structure of this specific compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to predicting the molecular properties of 4-(1-Methylhydrazinyl)pyrimidin-5-amine. These studies employ the principles of quantum mechanics to model the molecule's behavior at the electronic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. epstem.netjchemrev.com For pyrimidine (B1678525) derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. nih.govnih.govorgchemres.orgacs.org These calculations yield the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule.

The process involves determining key structural parameters such as bond lengths, bond angles, and dihedral angles. jchemrev.comtandfonline.com For this compound, this would reveal the precise spatial arrangement of the pyrimidine ring, the methyl group, and the hydrazinyl and amine substituents. The results of such calculations are crucial for understanding the molecule's steric and electronic properties. No imaginary frequencies in the vibrational analysis of the optimized structure confirm that it represents a true energy minimum on the potential energy surface. sciensage.info

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine Derivative Core Structure (DFT/B3LYP) This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C4-N(H)-NH(CH3) | 1.38 Å |

| Bond Length | C5-N(H2) | 1.40 Å |

| Bond Angle | C2-N3-C4 | 115° |

| Bond Angle | N3-C4-C5 | 123° |

| Dihedral Angle | C4-C5-N(H2)-H | 180° |

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netchimicatechnoacta.ru The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ruirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net This indicates lower stability and higher polarizability. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. chimicatechnoacta.ru Analysis of the HOMO-LUMO gap for this compound would indicate its susceptibility to chemical reactions and show that charge transfer can occur within the molecule. epstem.netsciensage.info

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. chimicatechnoacta.ru A hard molecule has a large energy gap, while a soft molecule has a small one. chimicatechnoacta.ru

Chemical Softness (S = 1/η): The reciprocal of hardness.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound This table presents hypothetical data for illustrative purposes based on typical values for related heterocyclic compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.85 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.45 |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution across a molecule. nih.govresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. epstem.netresearchgate.net The MEP map is color-coded to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack (e.g., protonation). nih.govresearchgate.net These areas are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. researchgate.net Regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. nih.govresearchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the hydrazine (B178648) moiety, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rjeid.commdpi.com These simulations can provide insights into the conformational flexibility of this compound, its interactions with solvent molecules, and its potential binding modes with biological targets like proteins or nucleic acids. rjeid.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in a simulated environment, such as in an aqueous solution. mdpi.comnih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of a molecular complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com The simulations can also elucidate the role of specific interactions, such as hydrogen bonds and van der Waals forces, in the stability of a ligand-receptor complex. rjeid.comnih.gov For instance, simulations could reveal how the pyrimidine ring and its substituents interact within a binding pocket. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to validate and interpret experimental data. jchemrev.comnih.gov DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. sciensage.infonih.gov

The calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. sciensage.infocore.ac.uk Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental NMR spectra to confirm the molecular structure. nih.govyoutube.com A good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure of this compound. sciensage.infonih.gov

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) This table presents hypothetical data for illustrative purposes.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|

| N-H stretch (amine) | 3450 | 3455 |

| C-H stretch (aromatic) | 3050 | 3058 |

| C=N stretch (pyrimidine) | 1575 | 1570 |

| C-N stretch | 1350 | 1345 |

Analysis of Reaction Pathways and Transition States

Theoretical chemistry can be employed to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathways from reactants to products. jchemrev.com This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

DFT calculations are used to determine the geometries and energies of the reactants, products, and transition state structures. jchemrev.com The energy difference between the reactants and the transition state gives the activation energy, a key factor determining the reaction rate. This type of analysis is crucial for understanding reaction mechanisms, such as rearrangements, substitutions, or cyclizations that the molecule might undergo. jchemrev.com For example, studies on related triazolopyrimidines have used DFT to investigate rearrangement mechanisms, demonstrating the utility of this approach in mechanistic chemistry. jchemrev.com

Conformational Analysis and Stability Predictions

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These different arrangements, known as conformers, can have varying potential energies. Stability predictions aim to determine the relative energies of these conformers, with lower energy conformers being more stable and thus more likely to be populated at equilibrium.

The key rotatable bonds in this compound that dictate its conformational space are the C4-N (pyrimidine to hydrazinyl) bond and the N-N (hydrazinyl) bond. Rotation around these bonds will significantly alter the orientation of the methylhydrazinyl group relative to the pyrimidine ring and the adjacent amine group.

Hypothetical Conformational Analysis:

A systematic conformational search using computational methods such as Density Functional Theory (DFT) would be necessary to identify all possible low-energy conformers. Such a study would likely investigate the potential for intramolecular hydrogen bonding between the amino group (-NH2) and the hydrazinyl group (-NH-NH-CH3). The presence of such a bond, for instance between the amino hydrogen and the nitrogen of the hydrazinyl group, could significantly stabilize certain conformations.

The relative energies of the different conformers would be calculated to predict their stability. These calculations would typically be performed in the gas phase and could also be extended to include solvent effects to simulate a more realistic chemical environment. The results of such an analysis would provide a detailed picture of the molecule's preferred three-dimensional structure.

Predicted Stability and Isomerism:

Theoretical calculations could predict the most stable conformer of this compound. It is hypothesized that conformers allowing for the formation of an intramolecular hydrogen bond would be among the most stable. The stability of different isomers, such as tautomers, could also be investigated. Tautomerism, the migration of a proton, is a possibility in the pyrimidine ring system. Computational studies can predict the relative energies of different tautomeric forms, indicating which form is likely to predominate.

The following tables present hypothetical data that would be generated from a detailed computational study.

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C5-C4-N-N) (°) | Dihedral Angle (C4-N-N-C) (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| A | 0 | 180 | 0.00 | Yes |

| B | 180 | 180 | 2.5 | No |

| C | 90 | 180 | 5.1 | No |

| D | 0 | 60 | 3.8 | Partial |

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Table 2: Calculated Rotational Barriers for this compound

| Bond | Rotational Barrier (kcal/mol) |

| C4-N (pyrimidine-hydrazinyl) | 7.2 |

| N-N (hydrazinyl) | 4.5 |

This table is illustrative and represents the energy required to rotate around the specified bonds. Actual values would be obtained from computational modeling.

Detailed research findings from such computational studies would provide a fundamental understanding of the intrinsic properties of this compound, which is essential for any further investigation into its chemical reactivity and potential applications.

Synthetic Utility As a Chemical Building Block and Scaffold

4-(1-Methylhydrazinyl)pyrimidin-5-amine as a Versatile Synthetic Intermediate

While specific documented examples of the synthetic utility of this compound are not extensively reported in publicly available literature, its structure suggests significant potential as a versatile synthetic intermediate. The molecule possesses multiple reactive sites: the amino group at the 5-position, the hydrazinyl moiety at the 4-position, and the pyrimidine (B1678525) ring itself. This multifunctionality allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

The presence of both an amino and a methylhydrazinyl group on the pyrimidine ring opens up possibilities for selective reactions. For instance, the more nucleophilic amino group could potentially be acylated or alkylated under specific conditions, leaving the hydrazinyl group available for subsequent reactions. Conversely, the hydrazinyl moiety can undergo condensation reactions with carbonyl compounds to form hydrazones, or it can be a key component in the formation of fused heterocyclic systems. The methyl group on the hydrazine (B178648) adds a layer of steric and electronic influence that can be exploited to control reactivity and final product stereochemistry.

The inherent reactivity of similar pyrimidine-hydrazine derivatives has been harnessed to create a variety of compounds. For example, hydrazinyl-substituted pyrimidines are known to be key intermediates in the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds. mdpi.com These scaffolds are recognized for their structural similarity to purines, allowing them to act as bioisosteric replacements for adenine (B156593) in various biological targets. mdpi.com

Scaffold Design and Modification Strategies

The design and modification of scaffolds based on this compound and its analogs are centered on leveraging the reactive groups to build complexity and diversity.

Incorporation into Fused Heterocyclic Systems

A primary strategy for modifying the pyrimidine-hydrazine scaffold is its incorporation into fused heterocyclic systems. The hydrazine moiety is particularly well-suited for this purpose, as it can react with a variety of bifunctional reagents to form new rings. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, while reaction with α,β-unsaturated ketones can yield pyrazoline derivatives.

The general approach often involves a cyclocondensation reaction where the hydrazinyl and a neighboring amino or activated ring position participate in the ring closure. The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives from imino-1,2,3-dithiazoles showcases a method for creating fused systems, which could be adapted for pyrimidine-hydrazines. researchgate.net The formation of such fused systems significantly alters the three-dimensional shape, electronic properties, and potential biological activity of the parent molecule.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors

| Precursor | Reagent | Fused System | Reference |

| 2-amino-4H-1,3-thiazin-4-one | Isocyanide, Dialkyl acetylenedicarboxylate | Dihydropyrimido-thiazine-6,7-dicarboxylates | mdpi.com |

| Imino-1,2,3-dithiazoles | Ethylene diamine | Thieno[2,3-d]pyrimidin-4-one | researchgate.net |

| 4-Amino-5-aminomethyl-2-methylpyrimidine | Various reagents | Pyrazolo[4,3-c]pyridine | researchgate.net |

Derivatization to Enhance Structural Diversity

Derivatization of the core scaffold is a key strategy for enhancing structural diversity and fine-tuning the properties of the resulting molecules. The amino and hydrazinyl groups of this compound offer multiple points for modification.

Acylation: The amino and hydrazinyl groups can be acylated to introduce a wide range of substituents. This can be used to modulate solubility, lipophilicity, and hydrogen bonding capacity.

Alkylation: Selective alkylation can introduce new carbon chains, which can be further functionalized.

Sulfonylation: The introduction of sulfonyl groups can lead to compounds with altered electronic properties and potential for new interactions with biological targets. nih.gov

Condensation Reactions: The hydrazinyl group can react with aldehydes and ketones to form hydrazones, which can be stable final products or intermediates for further transformations.

These derivatization reactions can be used to create large libraries of compounds for screening in drug discovery and materials science applications. The choice of derivatizing agent is crucial and can significantly impact the properties of the final product. nih.gov

Approaches to Develop Novel Pyrimidine-Based Chemical Entities

The development of novel pyrimidine-based chemical entities from precursors like this compound relies on a combination of established and innovative synthetic methodologies. One common approach is fragment-based drug design, where the pyrimidine-hydrazine core serves as a starting point for the assembly of larger, more complex molecules with desired properties. nih.gov

Another powerful technique is multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. nih.gov An MCR involving a pyrimidine-hydrazine derivative, a carbonyl compound, and a third component could lead to a diverse range of novel heterocyclic structures. The efficiency and atom economy of MCRs make them an attractive strategy for generating chemical libraries for high-throughput screening.

The synthesis of pyrimidine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyrimidine ring is displaced by a nucleophile. nih.gov In the context of this compound, the pyrimidine ring itself could be further functionalized through such reactions, provided a suitable leaving group is present.

Pyrimidine-Hydrazine Hybrids in Scaffold Development

Pyrimidine-hydrazine hybrids represent a promising class of scaffolds for the development of new chemical entities. The combination of the pyrimidine ring, known for its presence in numerous bioactive molecules and its ability to form hydrogen bonds, with the reactive and versatile hydrazine moiety creates a powerful platform for chemical innovation. nih.gov

These hybrids can be designed to target specific biological pathways by incorporating structural features that mimic natural ligands. For example, the pyrimidine ring can act as a bioisostere for other aromatic systems, while the hydrazine linker can be used to position functional groups in specific orientations for optimal interaction with a target protein. nih.gov The development of pyrimidine-quinolone hybrids as lactate (B86563) dehydrogenase inhibitors illustrates the potential of this approach. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1-Methylhydrazinyl)pyrimidin-5-amine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea analogues or hydrazine derivatives. For example, halogenated pyrazole precursors can undergo nucleophilic substitution with methylhydrazine under reflux conditions. Key intermediates, such as 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride, are generated through sequential steps (cyclization, oxidation, and acylation). Structural confirmation of intermediates is achieved via X-ray crystallography, IR, and NMR spectroscopy .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer : X-ray crystallography is essential for resolving regiochemical ambiguities in pyrazole and pyrimidine derivatives. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., methylhydrazinyl protons at δ 2.5–3.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, guiding solvent selection and catalyst design. Machine learning models trained on reaction databases (e.g., ICReDD’s approach) can identify optimal conditions (e.g., temperature, stoichiometry) by correlating experimental outcomes with electronic parameters .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitubercular IC₅₀ values) may arise from assay variability or impurity profiles. Researchers should:

- Perform dose-response curves across multiple cell lines.

- Validate purity via HPLC coupled with UV/vis or charged aerosol detection.

- Use standardized protocols (e.g., microplate Alamar Blue assays for tuberculosis) to ensure reproducibility .

Q. Which purification techniques are effective for isolating enantiomerically pure derivatives?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak columns with methanol elution) resolves racemic mixtures, achieving >99% enantiomeric excess. Recrystallization from methanol or ethanol under controlled cooling rates enhances crystalline purity. Solvent-free sublimation is also viable for thermally stable derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of potent analogs?

- Methodological Answer :

- Substituent variation : Replace the methylhydrazinyl group with bulkier alkylhydrazines to assess steric effects on receptor binding.

- Heterocyclic substitution : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the pyrimidine 2-position to modulate electron density and bioavailability.

- Pharmacophore mapping : Overlay crystallographic data with target protein active sites (e.g., Mycobacterium tuberculosis enzymes) to prioritize synthetic targets .

Data Management and Validation

Q. What frameworks ensure data integrity in high-throughput screening campaigns?

- Methodological Answer : Implement LIMS (Laboratory Information Management Systems) with blockchain-based audit trails to track raw data from synthesis to bioassay. Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to flag outliers in spectral or biological datasets. Cross-validate results with independent techniques (e.g., surface plasmon resonance vs. enzyme inhibition assays) .

Experimental Design Considerations

Q. How should researchers design stability studies for hydrazine-containing derivatives?

- Methodological Answer : Conduct accelerated degradation studies under ICH guidelines:

- Forced degradation : Expose compounds to heat (40–80°C), humidity (75% RH), and oxidative stress (H₂O₂).

- Analytical monitoring : Track decomposition via UPLC-MS/MS, focusing on hydrazine oxidation products (e.g., nitriles or azines).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.